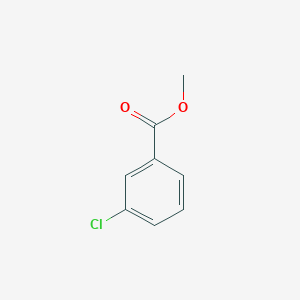

Methyl 3-chlorobenzoate

概要

説明

Methyl 3-chlorobenzoate is an ester derivative of 3-chlorobenzoic acid (3CBA), where the carboxylic acid group is replaced by a methyl ester. This structural modification impacts its physicochemical properties, such as solubility and bioavailability, compared to the parent acid. For instance, 3CBA is a key intermediate in the anaerobic and aerobic breakdown of chlorinated aromatic pollutants, with degradation pathways often encoded by plasmids such as pAC27 and pJP4 in Pseudomonas and Alcaligenes species .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-chlorobenzoate can be synthesized through the esterification of 3-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form methyl 3-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of 3-chlorobenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Substitution: Various substituted benzoates depending on the nucleophile used.

Reduction: Methyl 3-chlorobenzyl alcohol.

Oxidation: 3-chlorobenzoic acid.

科学的研究の応用

Synthesis of Pharmaceuticals

Methyl 3-chlorobenzoate serves as a precursor in the synthesis of various pharmaceutical compounds. Its chlorinated structure enhances reactivity in electrophilic substitution reactions, making it valuable for creating more complex molecules used in drug development.

Case Study : Research has demonstrated the successful use of M3CB in synthesizing anti-inflammatory agents through Friedel-Crafts acylation reactions with different nucleophiles .

Environmental Studies

M3CB has been studied for its biodegradation properties under anaerobic conditions. The bacterium Rhodopseudomonas palustris DCP3 has been shown to metabolize M3CB effectively under low-oxygen environments, highlighting its potential role in bioremediation strategies for chlorinated aromatic compounds.

Findings : In controlled experiments, M3CB degradation was monitored by gas chromatography, revealing complete degradation with stoichiometric release of chloride ions when oxygen levels were minimized .

Material Science

In material science, M3CB is utilized as a building block for synthesizing polymers and resins due to its reactive ester group. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Poly(methyl acrylate) | >200 | >50 | Coatings and adhesives |

| Poly(ester) | >180 | >40 | Structural materials |

Synthesis of Agrochemicals

This compound is also significant in agrochemical formulations, where it acts as an intermediate in the production of herbicides and pesticides.

Example : Its chlorinated nature allows for selective herbicide action against specific plant species while minimizing harm to crops .

Flavoring Agents

Due to its aromatic properties, M3CB is explored as a potential flavoring agent in food chemistry, contributing to the development of synthetic flavors that mimic natural products.

作用機序

The mechanism by which methyl 3-chlorobenzoate exerts its effects involves the interaction of its ester functional group with various nucleophiles or electrophiles . The chloro group can participate in substitution reactions, while the ester group can undergo hydrolysis or reduction . These interactions are facilitated by the molecular structure, which allows for the formation of stable intermediates during the reactions.

類似化合物との比較

Structural and Positional Isomers

Methyl 3-chlorobenzoate belongs to the family of chlorobenzoates, which include positional isomers such as 2-chlorobenzoate (ortho), 4-chlorobenzoate (para), and polyhalogenated variants. The chlorine substituent's position significantly influences degradation efficiency and enzymatic specificity:

- Meta-substituted (3-chloro) : Degraded preferentially under anaerobic and aerobic conditions due to optimized enzyme-substrate interactions.

- Ortho-substituted (2-chloro) : Moderate degradation efficiency, often requiring specialized pathways.

- Para-substituted (4-chloro) : Least degradable due to steric hindrance and incompatible enzyme active sites .

Table 1: Comparative Degradation Characteristics

Enzymatic Pathways and Specificity

- This compound : Converted to 3-chlorobenzoic acid, then to 3-chlorocatechol via dioxygenases. Pseudomonas sp. B13 produces pyrocatechase II, which exhibits high activity toward 3-chlorocatechol, enabling efficient meta-cleavage .

- Ortho and Para Isomers: Degradation involves less-specific catechol dioxygenases.

Regulatory Mechanisms

- ClcR vs. CatR: ClcR regulates the clcABD operon for 3CBA degradation, while CatR controls benzoate pathways. ClcR cannot complement CatR-deficient strains, highlighting evolutionary divergence in regulatory systems .

- Cross-Inhibition : 3-Chlorobenzoate dehalogenase in Desulfomonile tiedjei also dechlorinates tetrachloroethylene, but ortho- and para-isomers inhibit this activity, underscoring meta-specificity .

Biodegradation in Environmental Contexts

- Anaerobic Conditions: Methanogenic environments favor 3CBA degradation (22 μM/h dechlorination rate), while sulfate or nitrate amendments suppress activity .

- Activated Sludge: Pseudomonas putida with plasmid pD10 stably degrades 3CBA, though plasmid transfer to indigenous microbes enhances community resilience .

Evolutionary and Genetic Considerations

- Plasmid-Borne Genes : The 4.2-kb region of pAC27 and homologous segments in pJP4 encode 3CBA degradation, suggesting horizontal gene transfer as a driver for meta-chlorinated compound metabolism .

- Actinobacteria Exception: Rhodococcus opacus degrades 3CBA via both 3- and 4-chlorocatechol pathways, a rare adaptation absent in other genera .

生物活性

Methyl 3-chlorobenzoate (M3CB), with the chemical formula C₈H₇ClO₂, is a halogenated aromatic compound that has garnered attention for its biological activities, particularly in microbial degradation and potential environmental impacts. This article reviews the biological activity of M3CB, focusing on its degradation pathways, microbial interactions, and implications for environmental health.

- Molecular Formula : C₈H₇ClO₂

- CAS Number : 2905-65-9

- Molecular Weight : 170.59 g/mol

- Physical State : Clear colorless to yellow liquid

- Melting Point : 21 °C

- Boiling Point : 99-101 °C at 12 mmHg

- Density : 1.227 g/mL at 25 °C

Biological Activity Overview

M3CB is primarily studied for its role in microbial degradation processes. It serves as a model compound in research concerning the biodegradation of chlorinated aromatic compounds due to its relatively lower toxicity compared to other halogenated compounds like polychlorinated biphenyls (PCBs) .

Microbial Degradation

The degradation of M3CB is predominantly carried out by specific bacteria capable of utilizing chlorinated compounds as carbon sources. The following pathways are commonly involved:

- Ortho-Cleavage Pathway : This pathway converts M3CB into catechol through the action of dioxygenases, which then enters central metabolic pathways.

- Meta-Cleavage Pathway : A less common route where catechol is further degraded into simpler compounds.

Table 1 summarizes various bacterial strains capable of degrading M3CB and their corresponding metabolic pathways:

| Bacterial Strain | Pathway Used | Efficiency (%) | Reference |

|---|---|---|---|

| Rhodopseudomonas palustris DCP3 | Ortho-Cleavage | 95 | |

| Pseudomonas putida | Meta-Cleavage | 85 | |

| Sphingomonas sp. | Ortho-Cleavage | 90 |

Case Study 1: Anaerobic Degradation by Rhodopseudomonas palustris

In a study conducted by , Rhodopseudomonas palustris DCP3 demonstrated the ability to degrade M3CB under anaerobic conditions. The study showed that even in the presence of low oxygen levels (up to 6 μM), the bacteria could metabolize M3CB effectively, indicating a robust anaerobic metabolic pathway. The degradation was monitored via gas chromatography, revealing stoichiometric release of chloride ions corresponding to the degradation of M3CB.

Case Study 2: Isolation of Degrading Strains

A recent investigation isolated several bacterial strains from soil samples that could degrade M3CB effectively . Using high-performance liquid chromatography (HPLC), researchers quantified the degradation over time, demonstrating significant reductions in M3CB concentrations after incubation periods. The study highlighted the potential of these strains for bioremediation applications.

Implications for Environmental Health

The ability of microorganisms to degrade M3CB has significant implications for environmental health, particularly in areas contaminated with chlorinated compounds. The effective biodegradation pathways can mitigate the risks associated with hazardous industrial waste products, supporting bioremediation efforts aimed at restoring contaminated sites.

Q & A

Basic Research Questions

Q. How is Methyl 3-chlorobenzoate structurally characterized in coordination complexes?

Methodological Answer: Structural analysis of this compound in coordination complexes often employs single-crystal X-ray diffraction (SCXRD) to resolve bonding geometries. For example, in Mn-Na heterometallic complexes, the 3-chlorobenzoate anion bridges metal ions via carboxylate oxygen atoms, with Mn<sup>II</sup> adopting a seven-coordinate geometry (four oxime oxygens and three carboxylate oxygens). SHAPE analysis can distinguish between face-capped octahedral (CShM = 1.589) or trigonal prismatic (CShM = 1.807) geometries for Na<sup>+</sup> ions . Weak intermolecular interactions (e.g., C–H⋯Cl) contribute to supramolecular packing, visualized via crystallographic software like Mercury .

Q. Which microbial species degrade this compound, and how is their activity assayed?

Methodological Answer: Desulfomonile tiedjei and Rhodococcus opacus 1CP are key degraders. Activity assays use reduced methyl viologen as an artificial electron donor to bypass native electron transport chains disrupted during cell lysis. Dehalogenase activity is quantified by monitoring 3-chlorobenzoate conversion to benzoate via HPLC or spectrophotometry at 408 nm (absorbance peak for heme-containing enzymes) . For R. opacus, substrate affinity is assessed using microbial biosensors to measure transport kinetics and cooperativity in dioxygenase binding .

Advanced Research Questions

Q. What mechanistic insights exist for reductive dehalogenases in 3-chlorobenzoate degradation?

Methodological Answer: The 3-chlorobenzoate reductive dehalogenase from D. tiedjei is a membrane-bound heterodimer (64 kDa and 37 kDa subunits) purified via CHAPS solubilization, ammonium sulfate fractionation, and hydrophobic interaction chromatography. Enzymatic function is confirmed by CO-binding assays (absorbance shifts at 416, 522, and 550 nm) and activity loss in anaerobic conditions. The heme cofactor’s role is inferred from dithionite reduction and carbon monoxide sensitivity . Mutagenesis studies targeting conserved cysteine residues can clarify redox center architecture.

Q. How can genetic engineering expand bacterial substrate range for 3-chlorobenzoate degradation?

Methodological Answer: Chromosomal integration of the tcb chlorocatechol operon into Pseudomonas putida enables 3-chlorobenzoate utilization. Gene dosage effects are analyzed via Southern blotting and growth assays. Transconjugants selected on 3-chlorobenzoate media often exhibit multi-copy gene clusters, enhancing enzyme expression (e.g., catechol 1,2-dioxygenase). Single-copy integrants require adaptive evolution under substrate pressure to upregulate catabolic pathways .

Q. How do heavy metals influence 3-chlorobenzoate biodegradation in co-contaminated systems?

Methodological Answer: Co-exposure to heavy metals (e.g., Cd, Cu) inhibits microbial degradation by disrupting enzyme function or substrate transport. Dose-response experiments determine the maximum inhibitory concentration (MIC) using respirometry or ATP assays. For instance, Pseudomonas sp. strain B13 exhibits reduced 3-chlorobenzoate turnover under Cu stress, analyzed via GC-MS for intermediate accumulation (e.g., 2-fluoro-cis,cis-muconate). Synergistic effects are modeled using Monod kinetics with metal inhibition constants .

特性

IUPAC Name |

methyl 3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDRKVPNHIWTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027507 | |

| Record name | Methyl 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mp = 21 deg C; [ChemIDplus] Colorless to brown liquid; mp = 20-22 deg C; [MSDSonline] | |

| Record name | Methyl 3-chlorobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

231 °C | |

| Record name | METHYL 3-CHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALCOHOL | |

| Record name | METHYL 3-CHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.09 [mmHg] | |

| Record name | Methyl 3-chlorobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2905-65-9 | |

| Record name | Benzoic acid, 3-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-CHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M3K1L0149 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 3-CHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

21 °C | |

| Record name | METHYL 3-CHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。